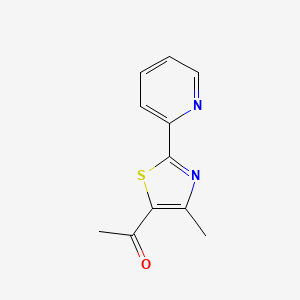
1-(4-甲基-2-(吡啶-2-基)噻唑-5-基)乙酮
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(4-Methyl-2-(pyridin-2-yl)thiazol-5-yl)ethanone is a heterocyclic compound that features a thiazole ring fused with a pyridine ring
科学研究应用
1-(4-Methyl-2-(pyridin-2-yl)thiazol-5-yl)ethanone has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for drug development due to its ability to interact with biological targets.
Industry: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence
作用机制
Target of Action
Thiazole derivatives, which this compound is a part of, have been found to have diverse biological activities . They have been associated with antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
生化分析
Biochemical Properties
The nature of these interactions is largely dependent on the specific structure of the thiazole compound .
Cellular Effects
Thiazoles have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of 1-(4-Methyl-2-(pyridin-2-yl)thiazol-5-yl)ethanone is not well-defined. Thiazoles can exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Methyl-2-(pyridin-2-yl)thiazol-5-yl)ethanone typically involves the Hantzsch thiazole synthesis, which is a well-known method for constructing thiazole rings. The reaction involves the condensation of α-bromoketones with thiourea in the presence of a base. The specific conditions for this synthesis can vary, but common reagents include ethanol as a solvent and potassium hydroxide as a base .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely follow similar routes as laboratory synthesis, with optimizations for yield and purity. This might involve the use of continuous flow reactors and automated systems to ensure consistent production quality.
化学反应分析
Types of Reactions
1-(4-Methyl-2-(pyridin-2-yl)thiazol-5-yl)ethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols. Substitution reactions can introduce various functional groups into the thiazole ring, leading to a wide range of derivatives .
相似化合物的比较
Similar Compounds
1-(4-Methyl-2-(pyridin-4-yl)thiazol-5-yl)ethanone: Similar structure but with a different position of the pyridine ring.
2-Aminothiazoles: Compounds with an amino group at the 2-position of the thiazole ring.
Thiazole derivatives: Various derivatives with different substituents on the thiazole ring
Uniqueness
1-(4-Methyl-2-(pyridin-2-yl)thiazol-5-yl)ethanone is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both the thiazole and pyridine rings allows for diverse reactivity and potential interactions with biological targets, making it a valuable compound in research and development .
属性
IUPAC Name |
1-(4-methyl-2-pyridin-2-yl-1,3-thiazol-5-yl)ethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2OS/c1-7-10(8(2)14)15-11(13-7)9-5-3-4-6-12-9/h3-6H,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCNGLMLECVWYHW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C2=CC=CC=N2)C(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-3-(2-(4-fluorophenyl)acetamido)benzofuran-2-carboxamide](/img/structure/B2370915.png)
![(Z)-8-(pyridin-3-ylmethyl)-2-(pyridin-3-ylmethylene)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one](/img/structure/B2370916.png)
![N-(2,5-dimethylphenyl)-2-[(6-methyl-2-oxo-1,2-dihydropyrimidin-4-yl)sulfanyl]acetamide](/img/structure/B2370919.png)
![methyl 2-{[(2Z)-2-[(furan-2-yl)methylidene]-7-methyl-3-oxo-2,3-dihydro-1-benzofuran-6-yl]oxy}acetate](/img/structure/B2370920.png)
![1-(4-Bromophenyl)-3-[4-(3-chlorophenyl)piperazin-1-yl]propan-1-one](/img/structure/B2370921.png)


![N-(5,6-dimethoxybenzo[d]thiazol-2-yl)-3-((4-methoxyphenyl)sulfonyl)propanamide](/img/structure/B2370925.png)
![5,6,7,8-Tetrahydro-4h-pyrazolo[1,5-a][1,4]diazepine-2-carbonitrile hydrochloride](/img/new.no-structure.jpg)
![N,6-dimethyl-2-(4-(morpholinosulfonyl)benzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2370929.png)
![3-(3-methylbutyl)-1-[2-oxo-2-(piperidin-1-yl)ethyl]thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2370931.png)
![2-[6-ethyl-3-(4-methoxyphenyl)sulfonyl-4-oxoquinolin-1-yl]-N-phenylacetamide](/img/structure/B2370933.png)

